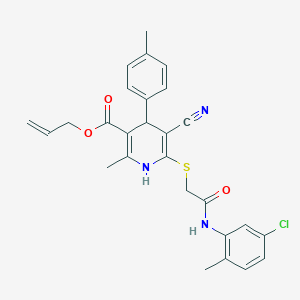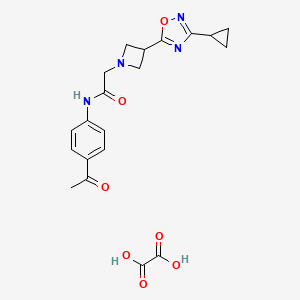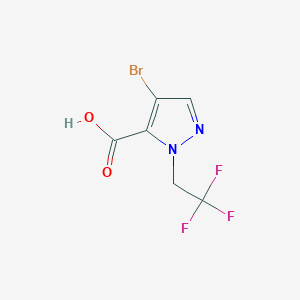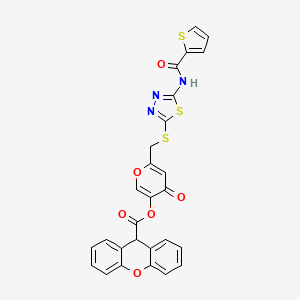![molecular formula C18H19NO6S B2861625 Benzo[d][1,3]dioxol-5-yl(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)methanone CAS No. 1448063-61-3](/img/structure/B2861625.png)
Benzo[d][1,3]dioxol-5-yl(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “Benzo[d][1,3]dioxol-5-yl(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)methanone” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3- N -fused heteroaryl moieties have been synthesized via a Pd - catalyzed C-N cross - coupling .Molecular Structure Analysis
The molecular structure of this compound is complex, and it would be determined using analytical techniques such as FTIR, 1H NMR, 13C NMR, and mass spectral studies .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would typically be determined using various analytical techniques. For a similar compound, the melting point was found to be 116-118°C and Rf of 0.70 .Aplicaciones Científicas De Investigación
Thermal and Structural Characterization
Research on similar compounds has focused on their thermal stability, optical properties, and structural characterization through techniques like X-ray diffraction. For instance, studies on derivatives with related sulfonyl and piperidinyl groups have revealed that these compounds can exhibit stable thermal properties across certain temperature ranges and have specific structural conformations, such as chair conformations for piperidine rings. These findings suggest potential applications in materials science and organic synthesis, where thermal stability and precise structural characteristics are critical (Karthik et al., 2021).
Photodegradation and Environmental Applications
Another research avenue involves the photodegradation of organic compounds, which is crucial for understanding the environmental fate of pharmaceuticals and agrochemicals. Studies on related furan and benzopyran derivatives have explored their behavior under light exposure, providing insights into their potential environmental impact and degradation pathways. This knowledge is essential for assessing the ecological safety of such compounds (Atta et al., 1993).
Fuel Cell Technologies
Compounds featuring sulfonyl groups have been explored for their utility in fuel cell technologies, particularly in the development of membranes for direct methanol fuel cells (DMFC). The synthesis and characterization of sulfonated polymers demonstrate the importance of these materials in enhancing proton conductivity while minimizing methanol permeability, a key challenge in DMFC performance (Woo et al., 2003).
Antimicrobial and Therapeutic Agents
Sulfonyl hydrazones and piperidine derivatives have shown promising results as antimicrobial and potential therapeutic agents. Their synthesis and structural optimization open avenues for the development of new drugs with specific biological activities. The enzyme inhibitory activity and cytotoxicity against various pathogens and cells highlight the potential of these compounds in medicinal chemistry and drug development (Hussain et al., 2017).
Advanced Organic Synthesis
The compound's structural components, such as the sulfonyl and furan groups, are relevant in advanced organic synthesis. Research into the polymerization of furan derivatives and the creation of benzofuran compounds underlines the importance of these functional groups in synthesizing value-added chemicals or biofuels, indicating potential industrial applications (Hu et al., 2016).
Direcciones Futuras
Propiedades
IUPAC Name |
1,3-benzodioxol-5-yl-[4-(furan-2-ylmethylsulfonyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO6S/c20-18(13-3-4-16-17(10-13)25-12-24-16)19-7-5-15(6-8-19)26(21,22)11-14-2-1-9-23-14/h1-4,9-10,15H,5-8,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQRSXSOJOZQKAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1S(=O)(=O)CC2=CC=CO2)C(=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Ethyl-1-methyl-1-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]urea](/img/structure/B2861543.png)
![N-(4-fluorophenyl)-N-(2-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2861547.png)

![N-(benzo[d]thiazol-2-yl)-2-methyl-3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamide](/img/structure/B2861550.png)

![[4-(4-Methoxy-phenyl)-4-methyl-2,5-dioxo-imidazolidin-1-yl]-acetic acid](/img/structure/B2861552.png)



![2,9-Dioxaspiro[5.5]undecane-3-carboxylic acid](/img/structure/B2861559.png)
![N-(2-Amino-2-phenylethyl)-5-oxo-2,3,6,7,8,9-hexahydro-1H-pyrrolo[1,2-a]azepine-9a-carboxamide;hydrochloride](/img/structure/B2861560.png)
![2-[(4-Fluorophenyl)methyl]-4,7,8-trimethyl-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2861561.png)

